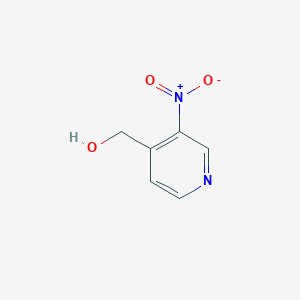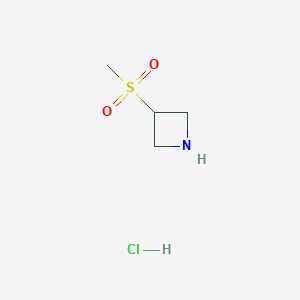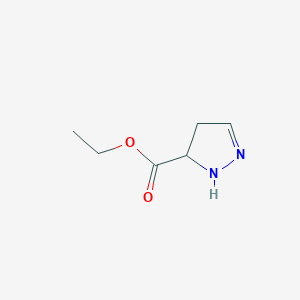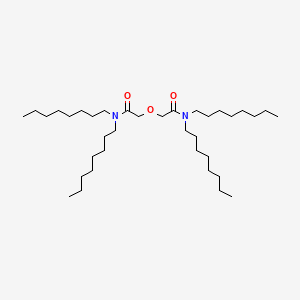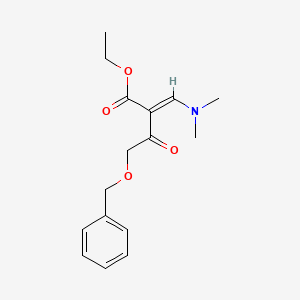
4-Benzyloxy-2-dimethylaminomethylene-3-oxo-butyric acid ethyl ester
Vue d'ensemble
Description
“4-Benzyloxy-2-dimethylaminomethylene-3-oxo-butyric acid ethyl ester” is a complex organic compound. Unfortunately, there is limited information available about this specific compound. It’s important to note that esters are derived from carboxylic acids where the hydrogen in the -COOH group of the acid is replaced by a hydrocarbon group .
Applications De Recherche Scientifique
Synthesis of Isoxazolecarboxylates and Pyrimidinecarboxylates : Ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates, related to the compound , react with hydroxylamine hydrochloride to yield isoxazolecarboxylates. These are then hydrolyzed to carboxylic acids. Similar reactions yield pyrimidinecarboxylates, which are hydrolyzed to corresponding carboxylic acids and converted to pyrimidinamines or phenylpyrimidines (Schenone et al., 1991); (Schenone et al., 1990).
Structure-Identification of Fluoropyrimidine Derivatives : The compound is used in the synthesis of fluorouracil derivatives. Its structure is identified through IR and 1H-NMR techniques, demonstrating its role in the formation of complex molecular structures (Xie Jun, 2006).
Microwave-Assisted Organic Reactions : The compound has been used in microwave-assisted solvent-free organic reactions. This indicates its stability and reactivity under specific conditions, useful in efficient and eco-friendly synthetic processes (Panunzio et al., 2004).
Solar Cell Applications : A derivative of the compound, namely [6,6]-phenyl-C₆₁-butyric acid 2-((2-(dimethylamino)ethyl)(methyl)amino)-ethyl ester, has been successfully used as an acceptor and cathode interfacial material in polymer solar cells. This application showcases its potential in the field of renewable energy (Lv et al., 2014).
Photodimerization Studies : The compound and its esters have been investigated for photodimerization behaviors in crystalline states. This research highlights its potential in photochemical processes and molecular engineering (Hasegawa et al., 1985).
Gem-Difluorination Applications : Ethyl 3-bromodifluoromethyl-3-benzyloxy-acrylate, a related compound, shows significant potential in gem-difluorination, introducing difluoromethene subunits into hydroxy esters. This is crucial for the synthesis of complex organic molecules (Peng et al., 2006).
Propriétés
IUPAC Name |
ethyl (2E)-2-(dimethylaminomethylidene)-3-oxo-4-phenylmethoxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-4-21-16(19)14(10-17(2)3)15(18)12-20-11-13-8-6-5-7-9-13/h5-10H,4,11-12H2,1-3H3/b14-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSBCHMKZXJMBT-GXDHUFHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN(C)C)C(=O)COCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/N(C)C)/C(=O)COCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyloxy-2-dimethylaminomethylene-3-oxo-butyric acid ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((Tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1404323.png)
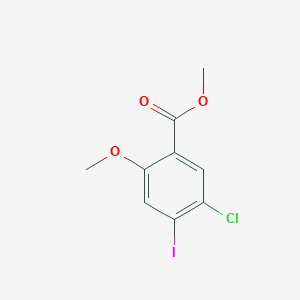
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-tosyl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B1404325.png)
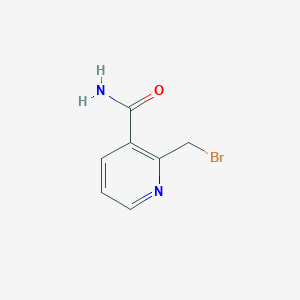
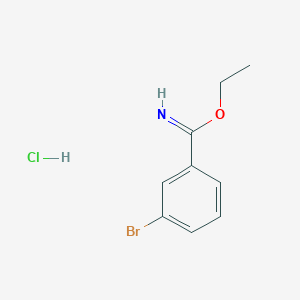
![4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one](/img/structure/B1404333.png)
![(S)-Methyl 2-amino-3-(3,5-dichloro-4-((2-phenylbenzo[d]oxazol-7-yl)methoxy)phenyl)propanoate](/img/structure/B1404334.png)
![3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B1404336.png)


